Cas no 1352398-66-3 (2-Iodo-5-Methoxy-4-azaindole)
2-Iodo-5-Methoxy-4-azaindole Chemical and Physical Properties
Names and Identifiers
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- 2-Iodo-5-Methoxy-4-azaindole
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- Inchi: 1S/C8H7IN2O/c1-12-8-3-2-5-6(11-8)4-7(9)10-5/h2-4,10H,1H3
- InChI Key: PICMTAILCLOOSZ-UHFFFAOYSA-N
- SMILES: N1C2=C(N=C(OC)C=C2)C=C1I
2-Iodo-5-Methoxy-4-azaindole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | I737643-1mg |
2-Iodo-5-methoxy-4-azaindole |
1352398-66-3 | 1mg |
$ 50.00 | 2022-06-04 | ||
| TRC | I737643-2mg |
2-Iodo-5-methoxy-4-azaindole |
1352398-66-3 | 2mg |
$ 65.00 | 2022-06-04 | ||
| TRC | I737643-10mg |
2-Iodo-5-methoxy-4-azaindole |
1352398-66-3 | 10mg |
$ 160.00 | 2022-06-04 |
2-Iodo-5-Methoxy-4-azaindole Related Literature
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 2-Iodo-5-Methoxy-4-azaindole
Comprehensive Overview of 2-Iodo-5-Methoxy-4-azaindole (CAS No. 1352398-66-3): Properties, Applications, and Research Insights
2-Iodo-5-Methoxy-4-azaindole (CAS No. 1352398-66-3) is a specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This iodinated azaindole derivative combines a methoxy group at the 5-position and an iodine atom at the 2-position, making it a versatile intermediate for cross-coupling reactions and medicinal chemistry applications. Its molecular formula, C8H7IN2O, and precise molecular weight (274.06 g/mol) are critical for synthetic optimization.
The compound's 4-azaindole scaffold is particularly noteworthy, as it mimics the core structure of many bioactive natural products and FDA-approved drugs. Researchers have explored its potential in kinase inhibitor development, a hot topic in oncology and autoimmune disease research. Recent studies highlight its role in modulating protein-protein interactions (PPIs), a growing area of interest in drug discovery. The iodo-substituent offers excellent reactivity for palladium-catalyzed couplings, aligning with the pharmaceutical industry's demand for efficient C-H functionalization strategies.
From a synthetic chemistry perspective, 2-Iodo-5-Methoxy-4-azaindole serves as a key building block for high-throughput screening libraries. Its compatibility with microwave-assisted synthesis (a trending green chemistry technique) and flow chemistry systems makes it valuable for modern drug discovery pipelines. Analytical data, including HPLC purity (>98%) and NMR spectral characteristics (δ 7.85 ppm for H-3, δ 6.92 ppm for H-6), are crucial for quality control in contract research organizations (CROs).
The compound's stability under ambient storage conditions and solubility profile (DMSO >50 mg/mL) make it practical for biological assays. In fragment-based drug design (FBDD), its molecular complexity (Fsp3 = 0.38) and hydrogen bond acceptor/donor count (3/1) contribute to favorable ligand efficiency metrics. These properties align with current industry focus on three-dimensional molecular architectures in small-molecule therapeutics.
Emerging applications include its use in PROTAC (proteolysis targeting chimera) development, where the 4-azaindole core serves as a warhead for E3 ubiquitin ligase recruitment. This connects to trending searches about targeted protein degradation technologies. The compound's photophysical properties (λmax 290 nm in methanol) also suggest potential in fluorescent probe design for cellular imaging studies.
Regulatory considerations emphasize that 2-Iodo-5-Methoxy-4-azaindole is classified as a research chemical, with proper handling required under standard laboratory protocols. Its structure-activity relationship (SAR) studies frequently appear in patent literature, particularly for JAK/STAT pathway inhibitors—a major focus area in inflammation research. The compound's cLogP (2.1) and TPSA (33.5 Ų) values indicate favorable drug-like properties per Lipinski's rule of five.
Recent publications (2022-2023) demonstrate innovative uses in DNA-encoded library (DEL) technology and covalent inhibitor design. These applications respond to growing market demand for next-generation therapeutic modalities. The compound's crystallographic data (monoclinic P21/c space group) further supports computational modeling efforts in structure-based drug design workflows.
Supply chain aspects reveal that 1352398-66-3 is typically available in milligram-to-gram quantities from specialty chemical suppliers, with custom synthesis options for bulk requirements. Analytical documentation includes comprehensive mass spectrometry (ESI-MS m/z 275 [M+H]+) and IR spectroscopy (ν 1605 cm-1 for C=N stretch) characterization. These details address frequent researcher queries about compound verification methods.
Future research directions may explore its utility in bioconjugation chemistry and metal-organic framework (MOF) design, reflecting cross-disciplinary applications. The compound's regioselective reactivity positions it as a valuable tool for diversity-oriented synthesis (DOS) campaigns, particularly in academic settings investigating privileged scaffolds for medicinal chemistry.
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